Estimated LogP Shift of ≥2 Log Units vs. Non-Methylated Parent 6-Morpholino-1,3,5-triazine-2,4-diamine
The non-methylated parent compound 6-morpholino-1,3,5-triazine-2,4-diamine (CAS 2827-42-1) has an experimentally estimated ACD/LogP of -3.05 . The addition of four N-methyl groups in the target compound is predicted to increase LogP by approximately +0.5 per methyl group based on established fragment contribution methods, yielding an estimated LogP of approximately -1.05 for the free base [1]. This >2 log unit shift moves the compound from a highly hydrophilic space (LogP < -3) into a moderately hydrophilic range more compatible with passive membrane permeability, while the dihydrochloride salt ensures retained aqueous solubility.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ -1.05 (free base, calculated by fragment addition) |
| Comparator Or Baseline | 6-Morpholino-1,3,5-triazine-2,4-diamine (CAS 2827-42-1): ACD/LogP = -3.05 |
| Quantified Difference | ΔLogP ≈ +2.0 (target compound more lipophilic) |
| Conditions | ACD/LogP algorithm; fragment-based estimation for methyl group contribution |
Why This Matters
A LogP shift from -3.05 to approximately -1.05 moves the compound into a more favorable range for cell-based assays, potentially improving passive membrane permeability while the dihydrochloride salt maintains aqueous solubility for in vitro dosing.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Fragment constant for aliphatic N-methyl: π ≈ +0.5. View Source
